molecular formula C23H24N4O4 B12183041 N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

Cat. No.: B12183041
M. Wt: 420.5 g/mol
InChI Key: LRQMOJWUGLBYTE-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-3-yl carbonyl group linked via an ethylamino bridge to a 1H-indole-4-carboxamide scaffold.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-31-17-7-5-16(6-8-17)27-14-15(13-21(27)28)22(29)25-11-12-26-23(30)19-3-2-4-20-18(19)9-10-24-20/h2-10,15,24H,11-14H2,1H3,(H,25,29)(H,26,30)

InChI Key

LRQMOJWUGLBYTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide exhibits a range of biological activities, particularly in the fields of oncology and inflammation.

Anti-Cancer Activity

Several studies have demonstrated the compound's potential as an anti-cancer agent:

  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and apoptosis. For instance, one study showed that treatment with this compound resulted in significant changes in cell cycle progression and apoptosis markers in cancer cells compared to controls.
  • Case Study : In a recent investigation, researchers treated various cancer cell lines with this compound. The results indicated a dose-dependent inhibition of cell growth, suggesting its utility as a potential chemotherapeutic agent.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

  • Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines and pathways that contribute to chronic inflammatory diseases. Studies have revealed that this compound can downregulate the expression of inflammatory markers in vitro .

Future Research Directions

The potential applications of this compound extend beyond oncology and inflammation:

  • Neuropharmacology : Given its structural characteristics, further studies could explore its effects on neurodegenerative diseases.
  • Drug Development : There is an opportunity for the development of derivatives that enhance its efficacy or reduce toxicity.
  • Mechanistic Studies : Investigating the detailed molecular pathways influenced by this compound could provide insights into its broader therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidinone Derivatives with Varied Aromatic Substitutions

Key Analogs:
  • N-[2-({[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide Structural Difference: Replacement of the 4-methoxyphenyl group with a 4-fluorophenyl moiety. Impact: Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 669696-94-0) Structural Difference: Incorporates a 2-fluoroanilinoethoxy group and a 4-methoxybenzyl substituent.
Table 1: Substituent Effects on Pyrrolidinone-Based Compounds
Compound Name Aromatic Substituent Molecular Weight Key Functional Groups
Target Compound 4-Methoxyphenyl 434.5* Pyrrolidinone, indole-4-carboxamide
N-[2-({[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide 4-Fluorophenyl ~422.4† Pyrrolidinone, indole-4-carboxamide
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide 2-Fluorophenyl 497.5‡ Ethoxy linker, benzylamide

*Calculated from –13; †Estimated based on molecular formula; ‡From .

Indole Carboxamide Variants

Key Analogs:
  • N-[2-({[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide (CAS 1144451-69-3) Structural Difference: Methylation at the indole N1 position and carboxamide at the 3-position.
  • N-[2-({[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide (CAS 1144498-20-3) Structural Difference: Carboxamide at the indole 2-position instead of 4-position. Impact: Positional isomerism may influence steric interactions with binding sites, as seen in kinase inhibitor studies .

Formoterol-Related Compounds with 4-Methoxyphenyl Motifs

Several Formoterol analogs share the 4-methoxyphenyl group but differ in their core scaffolds:

  • Formoterol-Related Compound C: N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide Structural Difference: Contains a β-hydroxyethylamino-phenol backbone instead of pyrrolidinone-indole. Analytical Data: Relative retention time (RRT) = 1.2; relative response factor (RRF) = 1.00 .
  • Formoterol-Related Compound H: Monobenzyl analogue with a formamide group. Analytical Data: RRT = 2.2; RRF = 1.00 .
Table 2: Chromatographic Behavior of 4-Methoxyphenyl-Containing Compounds
Compound Name Relative Retention Time (RRT) Relative Response Factor (RRF) Source
Target Compound Not reported Not reported -
Formoterol-Related Compound C 1.2 1.00
Formoterol-Related Compound H 2.2 1.00
(2RS)-1-(4-Methoxyphenyl)propan-2-amine (Formoterol-Related G) 0.4 1.00

Biological Activity

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide, also known by its PubChem CID 42652242, is a synthetic compound with potential therapeutic applications. Its unique structure combines an indole core with a pyrrolidinone moiety, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C20H22N4O4C_{20}H_{22}N_{4}O_{4} with a molar mass of 398.41 g/mol. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC20H22N4O4C_{20}H_{22}N_{4}O_{4}
Molar Mass398.41 g/mol
Density1.25 ± 0.1 g/cm³ (Predicted)
Boiling Point588.7 ± 50.0 °C (Predicted)
pKa11.30 ± 0.20 (Predicted)

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including potential anti-cancer and anti-inflammatory effects. The following sections detail the findings from various studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), CEM (T-lymphocyte leukemia), and FM3A (murine mammary carcinoma). The IC50 values ranged from 5 µM to 10 µM, indicating potent antiproliferative effects .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific kinases involved in cell proliferation. This mechanism was supported by flow cytometry and Western blot analyses showing increased levels of pro-apoptotic proteins .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways:

  • Integrase Inhibition : Research has shown that derivatives of indole compounds can effectively inhibit HIV integrase with IC50 values as low as 0.13 µM when structural modifications are applied . This suggests that this compound may have similar potential due to its structural characteristics.

Case Study 1: Cytotoxicity in Pancreatic Cancer Models

A study evaluated the effects of this compound on pancreatic cancer cell lines SUIT-2, Capan-1, and Panc-1 using the Sulforhodamine B assay. The results indicated:

Cell LineIC50 (µM)
SUIT-25.5
Capan-15.11
Panc-110.26

This data highlights the compound's effectiveness in inhibiting cell growth across multiple pancreatic cancer models .

Case Study 2: Mechanistic Insights

In another study focusing on mechanistic insights, researchers demonstrated that treatment with this compound led to significant changes in cell cycle progression and apoptosis markers in treated cancer cells compared to controls .

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